6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

Catalog No.
S6702589
CAS No.
1261985-86-7
M.F
C12H10ClNO2
M. Wt
235.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

CAS Number

1261985-86-7

Product Name

6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

IUPAC Name

6-(4-chloro-2-methoxyphenyl)pyridin-3-ol

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

InChI

InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-4-10(12)11-5-3-9(15)7-14-11/h2-7,15H,1H3

InChI Key

MBUAUWJXQGIEAD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)O
  • Medicinal Chemistry

    The presence of a pyridine ring and a hydroxyl group suggests potential for this compound to interact with biological systems. Further research could explore its activity against specific enzymes or receptors, which might lead to the development of new drugs [].

  • Material Science

    Heterocyclic compounds containing pyridine rings can be used in the development of new materials with interesting properties. For instance, some pyridine derivatives exhibit photoluminescence (light emission) which could be useful in optoelectronic applications [].

  • Organic Synthesis

    This compound could potentially serve as a building block for the synthesis of more complex molecules with desired biological or functional properties.

6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a phenyl group that carries both a chloro and a methoxy substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse reactivity and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. Nucleophiles such as amines, thiols, and alkoxides are commonly employed in these reactions.

The biological activity of 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol is significant, particularly in pharmacological contexts. It has been studied for its potential as an inhibitor of various enzymes and receptors, which may lead to applications in treating diseases such as cancer. The presence of the chloro and methoxy groups on the phenyl ring can influence the compound's binding affinity and selectivity for specific biological targets, modulating various biological processes .

The synthesis of 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol can be achieved through several methods:

  • Suzuki–Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. It is widely used for forming carbon-carbon bonds.
  • Nucleophilic Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions, allowing for the construction of more complex structures.
  • Oxidation and Reduction Steps: Depending on the desired final product, oxidation or reduction steps may be incorporated into the synthetic route to modify functional groups as needed.

6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol has several applications:

  • Medicinal Chemistry: Due to its biological activity, it serves as a potential lead compound in drug discovery and development.
  • Organic Synthesis: The compound acts as a building block in the synthesis of more complex organic molecules, facilitating the creation of new materials with specific properties .
  • Material Science: It may also be utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties.

Studies on the interactions of 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol with various biological targets have revealed its potential as an enzyme inhibitor. Its mechanism of action often involves binding to specific receptors or enzymes, leading to modulation of biological pathways. This interaction profile is essential for understanding its pharmacological effects and optimizing its use in therapeutic applications .

Several compounds share structural similarities with 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-(4-Chloro-2-methoxyphenyl)pyridin-2-amineContains an amine instead of hydroxylPotentially different biological activity due to amine presence
5-(4-Chloro-2-methoxyphenyl)pyridin-4-olHydroxyl group at a different positionMay exhibit varied reactivity compared to pyridin-3-ol
5-(4-Chloro-2-methoxyphenyl)pyridin-3-amineContains an amine instead of hydroxylDifferent interaction profiles with biological targets

Uniqueness

The uniqueness of 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity. The combination of chloro and methoxy groups on the phenyl ring alongside the hydroxyl group on the pyridine ring provides distinct properties that are advantageous for various applications in medicinal chemistry and materials science .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.0400063 g/mol

Monoisotopic Mass

235.0400063 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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